2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chlorophenoxy group, a pyrrolidinone ring, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Introduction of the pyrrolidinone ring: This step involves the formation of the pyrrolidinone ring through cyclization reactions.
Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the pyrrolidinone intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for specific diseases.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide: Lacks the pyrrolidinone ring.
2-(4-chlorophenoxy)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
The presence of both the chlorophenoxy group and the pyrrolidinone ring in 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide may confer unique biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBQSCUGWHTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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